4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate is a chemical compound with a complex structure that includes carboxyl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 6-carboxy-4-oxohexanoic acid with 4-oxobutanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxopentanoate
- 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoic acid
- 4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanal
Uniqueness
4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of carboxyl and oxo groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
79688-34-9 |
---|---|
Molekularformel |
C11H15O7- |
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
4-(6-carboxy-4-oxohexoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H16O7/c12-8(3-4-9(13)14)2-1-7-18-11(17)6-5-10(15)16/h1-7H2,(H,13,14)(H,15,16)/p-1 |
InChI-Schlüssel |
FIQXQINKZFTKCY-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(=O)CCC(=O)O)COC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.